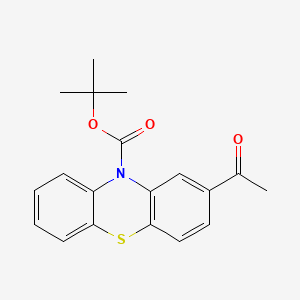

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

CAS No.:

Cat. No.: VC20436190

Molecular Formula: C19H19NO3S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO3S |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | tert-butyl 2-acetylphenothiazine-10-carboxylate |

| Standard InChI | InChI=1S/C19H19NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-11H,1-4H3 |

| Standard InChI Key | SOFGIABOZBYOHC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Phenothiazine Framework

The phenothiazine scaffold consists of a tricyclic system comprising two benzene rings fused to a central thiazine ring containing sulfur and nitrogen atoms. This architecture confers unique electronic properties, including planarity and conjugation, which enable interactions with biological targets such as dopamine receptors . In tert-butyl 2-acetyl-10H-phenothiazine-10-carboxylate, the 10-position is substituted with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the 2-position bears an acetyl moiety.

Electronic Effects of Substituents

-

Boc Group: The tert-butyl carboxylate introduces steric bulk and electron-withdrawing effects, potentially modulating the compound’s solubility and stability. Boc-protected amines are widely used in peptide synthesis to prevent unwanted side reactions .

-

Acetyl Group: The acetyl substituent at the 2-position may enhance lipophilicity, influencing membrane permeability and metabolic stability. Computational models (e.g., LogP predictions) for similar structures suggest moderate hydrophobicity (LogP ~2.5–3.0), aligning with bioavailability requirements for CNS-targeted drugs .

Synthetic Pathways and Reaction Mechanisms

Boc Protection Strategies

While direct synthesis routes for tert-butyl 2-acetyl-10H-phenothiazine-10-carboxylate are undocumented, analogous reactions for tert-butyl-protected phenothiazines provide insight. For example, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A related synthesis of tert-butyl 2-(2-hydroxyphenyl)acetate involves treating a phenol derivative with Boc anhydride in dichloromethane and triethylamine, yielding a 30% product after chromatographic purification .

Acetylation at the 2-Position

Acetylation of phenothiazines commonly employs acetyl chloride or acetic anhydride in the presence of a catalyst. For instance, Friedel-Crafts acetylation could theoretically target the 2-position of the phenothiazine ring, though regioselectivity may require directing groups or optimized conditions.

Physicochemical Properties and Computational Predictions

Solubility and Partition Coefficients

Using quantitative structure-activity relationship (QSAR) models:

-

LogP: Predicted ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

-

Water Solubility: Estimated 0.1–0.5 mg/mL, indicating limited aqueous solubility but compatibility with organic solvents like DMSO or ethanol .

Spectral Data (Hypothetical)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume